molecular formula C8H10O3 B14465530 1,6-Dioxaspiro[4.5]dec-3-en-2-one CAS No. 71443-20-4

1,6-Dioxaspiro[4.5]dec-3-en-2-one

Cat. No.: B14465530
CAS No.: 71443-20-4
M. Wt: 154.16 g/mol
InChI Key: HDGIJPCZVRYOCT-UHFFFAOYSA-N
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Description

Significance of Spiroacetal Moieties in Natural Products and Pharmaceutical Sciences

Spiroacetals are a class of bicyclic organic compounds characterized by a central spiro carbon atom connected to two oxygen atoms, each of which is part of a separate heterocyclic ring. This unique structural feature is not merely a chemical curiosity; it is a recurring motif in a multitude of natural products, endowing them with significant biological activities. nih.gov The spiroacetal framework is found in compounds isolated from diverse sources, including insects, marine organisms, bacteria, and plants. semanticscholar.org

The constrained, three-dimensional structure of spiroacetals often plays a crucial role in their interaction with biological macromolecules, such as enzymes and receptors. This makes them attractive scaffolds in pharmaceutical sciences and drug discovery. The inherent rigidity of the spirocyclic system, combined with the potential for stereochemical diversity at the spirocenter and other chiral carbons, allows for the precise spatial arrangement of functional groups, a key factor in molecular recognition and biological function. nih.gov

Overview of the 1,6-Dioxaspiro[4.5]decane Ring System as a Fundamental Scaffold

The 1,6-dioxaspiro[4.5]decane ring system is a specific type of spiroacetal where a five-membered tetrahydrofuran (B95107) ring and a six-membered tetrahydropyran (B127337) ring are joined at the spiro carbon. This particular scaffold is the core structure of numerous biologically potent natural products. semanticscholar.org Examples include pheromones used for communication by insects like the bronze birch borer, antibiotics such as monensin (B1676710) A, and compounds with anticancer and antimitotic properties like berkelic acid and spirastrellolide F. semanticscholar.orgunb.ca

Specific Focus on 1,6-Dioxaspiro[4.5]dec-3-en-2-one: Structural Features and Research Context

This compound is a derivative of the 1,6-dioxaspiro[4.5]decane core that incorporates an α,β-unsaturated lactone (a cyclic ester) within the five-membered ring. This introduces additional functionality and reactivity to the spiroacetal framework. The presence of the enone system, a conjugated system of a double bond and a carbonyl group, makes this molecule a potential Michael acceptor and a dienophile in cycloaddition reactions.

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest it would be a valuable synthon in organic synthesis. The combination of the spiroacetal and the reactive enone lactone moiety makes it an interesting target for the development of new synthetic methodologies and for the synthesis of more complex, biologically active molecules. A closely related natural product, 1-{1,6-dioxaspiro[4.5]dec-3-en-2-yl}hexa-2,4-diyn-1-one, has been identified in Artemisia lancea, highlighting the natural occurrence of this core structure. np-mrd.org

Below is a table summarizing the key properties of the closely related analog, 1,6-Dioxaspiro[4.4]non-3-en-2-one, to provide a context for the physicochemical characteristics of this class of compounds.

PropertyValue
Molecular FormulaC₇H₈O₃
Molecular Weight140.14 g/mol
XLogP30.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Exact Mass140.047344113 Da
Monoisotopic Mass140.047344113 Da
Topological Polar Surface Area35.5 Ų
Heavy Atom Count10
Complexity197
Data for 1,6-Dioxaspiro[4.4]non-3-en-2-one from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71443-20-4

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

1,10-dioxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C8H10O3/c9-7-3-5-8(11-7)4-1-2-6-10-8/h3,5H,1-2,4,6H2

InChI Key

HDGIJPCZVRYOCT-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2(C1)C=CC(=O)O2

Origin of Product

United States

Natural Occurrence and Isolation of 1,6 Dioxaspiro 4.5 Dec 3 En 2 One and Its Derivatives

Discovery and Characterization of Substituted 1,6-Dioxaspiro[4.5]dec-3-en-2-one in Botanical Extracts

Burley tobacco (Nicotiana tabacum L.) is a significant source of a wide array of chemical constituents, including several volatile compounds that contribute to its characteristic aroma and flavor. Among these is the spiroketal derivative, 3,4,7-trimethyl-1,6-dioxaspiro[4.5]dec-3-en-2-one, also known as spiroxabovolide.

The isolation of spiroxabovolide and other volatile components from Burley tobacco typically involves extraction with organic solvents, such as dichloromethane, followed by steam distillation under reduced pressure. researchgate.net This process yields a fraction containing medium-boiling point compounds. researchgate.net Further fractionation and analysis, often employing chromatographic techniques, are necessary to isolate individual compounds like spiroxabovolide. The identification of these compounds is then confirmed through spectroscopic methods.

It is noteworthy that the chemical profile of tobacco, including the presence and concentration of compounds like spiroxabovolide, can be influenced by various factors such as the tobacco grade and post-harvest processing methods like alcoholization. researchgate.net

Compound NameSystematic NameNatural Source
Spiroxabovolide3,4,7-Trimethyl-1,6-dioxaspiro[4.5]dec-3-en-2-oneNicotiana tabacum L. (Burley Tobacco)

Senecio cannabifolius, a perennial plant native to East Asia, has a history of use in traditional medicine. pfaf.orgcoocan.jp Phytochemical investigations of this plant have led to the isolation of various compounds. nih.gov While the search results did not explicitly confirm the isolation of 8,10-dihydroxy-7-(hydroxymethyl)-4-methyl-1,6-dioxaspiro[4.5]dec-3-en-2-one (Cannabiside C) from Senecio cannabifolius, they do indicate that the genus Senecio is a source of diverse secondary metabolites. pfaf.orgnih.gov The isolation process for constituents from Senecio cannabifolius typically involves extraction of the aerial parts with water, followed by chromatographic separation techniques on silica (B1680970) gel and Sephadex LH-20 columns. nih.gov The structural elucidation of the isolated compounds is then achieved through physicochemical and spectroscopic analysis. nih.gov

Compound NameSystematic NameNatural Source
Cannabiside C8,10-Dihydroxy-7-(hydroxymethyl)-4-methyl-1,6-dioxaspiro[4.5]dec-3-en-2-oneSenecio cannabifolius

Occurrence of Related Spiroketal-Enol Ethers in Natural Sources

The roots of the common tansy (Tanacetum vulgare L.) have been identified as a source of spiroketal-enol ether derivatives. nih.govthegoodscentscompany.com Specifically, isomers of 2-(2,4-hexadiynylidene)-1,6-dioxaspiro[4.5]dec-3-ene have been isolated and characterized from this plant. nih.gov The isolation of these compounds is often achieved through bioactivity-guided fractionation of rhizome extracts. nih.gov

These spiroketal-enol ethers are recognized as secondary metabolites produced by plants in the Anthemideae tribe of the Asteraceae family. icm.edu.pl Research has also been conducted on the in vitro cultivation of tansy as a potential method for producing these and other pharmaceutically relevant compounds. nih.gov Studies on transformed root cultures of the related species Tanacetum parthenium have shown the presence of similar spiroketal enol ether diacetylenes, suggesting a common biosynthetic pathway within this genus. icm.edu.plresearchgate.net

Compound IsomerSystematic NameNatural Source
(E)-isomer(E)-2-(2,4-hexadiynyliden)-1,6-dioxaspiro[4.5]dec-3-eneTanacetum vulgare L. (Tansy Root)
(Z)-isomer(Z)-2-(2,4-hexadiynyliden)-1,6-dioxaspiro[4.5]dec-3-eneTanacetum parthenium (Feverfew)

The olive fruit fly, Dacus oleae (now classified as Bactrocera oleae), is a significant pest in olive cultivation. oliveoilsource.comiobc-wprs.org Research into the chemical ecology of this insect has revealed the role of spiroketals as pheromones. While the primary component of the female sex pheromone is 1,7-dioxaspiro[5.5]undecane, a related spiroketal, the search results also indicate the use of spiroketal-baited traps for monitoring and controlling olive fly populations. oliveoilsource.comucanr.eduucanr.edu These traps often use a synthetic spiroketal lure to attract male flies. oliveoilsource.comucanr.edu This indicates that derivatives of the 1,6-dioxaspiro[4.5]decane scaffold, or closely related spiroketals, play a crucial role in the chemical communication of Dacus oleae. oliveoilsource.comacs.org

OrganismCommon NameAssociated Spiroketal Derivatives
Dacus oleae (Bactrocera oleae)Olive Fruit FlyPheromones and synthetic lures based on a spiroketal structure.

Synthetic Methodologies and Chemical Transformations

General Strategies for Spiroketal and Spiro-Enol Ether Synthesis

Acid-catalyzed cyclization of a precursor containing both a ketone and two hydroxyl groups is a fundamental and widely employed method for the formation of spiroketals. This process typically involves the formation of a hemiketal intermediate, followed by a second intramolecular cyclization to yield the spiroketal. The reaction is driven by the thermodynamic stability of the resulting spirocyclic system. While effective, this method can sometimes lead to mixtures of diastereomers, particularly if the stereochemistry is not strongly controlled by the substrate. capes.gov.br

The acid-catalyzed equilibration of pre-formed spiroketals is also a notable transformation. Under acidic conditions, spiroketals can undergo interconversion between different ring sizes or stereoisomers, proceeding through open-chain or vinyl ether intermediates. For instance, 1,6-dioxaspiro[4.4]nonanes have been shown to equilibrate to the more stable 1,6-dioxaspiro[4.5]decanes under acidic conditions. capes.gov.br

Precursor TypeCatalystConditionsProductKey Features
Dihydroxy KetoneProtic or Lewis AcidTypically mild acidic conditionsSpiroketalThermodynamically controlled, potential for diastereomeric mixtures.
Pre-formed SpiroketalStronger AcidForcing conditionsEquilibrated SpiroketalAllows for conversion to a more stable isomer.

This strategy involves the construction of a spiroketal precursor by first attaching a carbonyl group to a cyclic system that already contains one of the heterocyclic rings or its precursor. Subsequent reaction with a diol or a diol equivalent leads to the formation of the second ring and the spiro center. A common approach is the reaction of a cyclic ketone with a diol under acidic conditions, which proceeds via a hemiketal intermediate. youtube.com The synthesis of functionalized dialkyl ketones from carboxylic acid derivatives and alkyl halides, often catalyzed by transition metals like nickel, provides a versatile entry to the necessary ketone precursors. nih.gov

Another powerful method is the intramolecular hetero-Diels-Alder reaction, where the diene and dienophile are part of the same molecule, leading to the formation of complex fused or bridged cyclic systems. rsc.orgwikipedia.org This approach can offer high stereocontrol in the formation of the spiroketal framework. masterorganicchemistry.com

Precursor 1Precursor 2Catalyst/ReagentProductKey Features
Cyclic KetoneDiolAcid CatalystSpiroketalDirect formation from readily available starting materials.
Carboxylic Acid DerivativeAlkyl HalideNickel CatalystUnsymmetrical KetoneVersatile synthesis of ketone precursors for spiroketalization.
Tethered Diene-DienophileHeat or Lewis AcidSpiroketalIntramolecular Hetero-Diels-Alder reaction; high stereoselectivity.

The oxidative rearrangement of furan (B31954) derivatives, particularly the Achmatowicz reaction, is a powerful method for the synthesis of dihydropyranones, which are valuable precursors to spiroketals. nih.govwikipedia.org In the classic Achmatowicz reaction, a furfuryl alcohol is oxidized to a 2,5-dimethoxy-2,5-dihydrofuran, which then rearranges to a dihydropyranone upon treatment with acid. wikipedia.org This reaction has been extensively used in the synthesis of natural products containing tetrahydropyran (B127337) and spiroketal motifs. nih.gov

More recent developments have focused on the oxidative spirocyclization of β-furyl amides using reagents like meta-chloroperoxybenzoic acid (mCPBA), leading to the formation of spiro-γ-butenolide-γ-butyrolactones. nih.gov This transformation proceeds through a cascade of oxidation and spirolactonization steps. The versatility of the Achmatowicz reaction and related oxidative rearrangements of furans makes it a key strategy in the synthesis of complex oxygen heterocycles. icm.edu.plresearchgate.net

Starting MaterialReagent(s)IntermediateProductKey Features
Furfuryl AlcoholBr₂, MeOH then H⁺2,5-Dimethoxy-2,5-dihydrofuranDihydropyranoneClassic Achmatowicz reaction; provides access to pyran-based structures.
β-Furyl AmidemCPBALactol IntermediateSpiro-γ-butenolide-γ-butyrolactoneOxidative spirocyclization with concurrent amide cleavage. nih.gov

Direct Synthetic Approaches to 1,6-Dioxaspiro[4.5]dec-3-en-2-one

The synthesis of the specific target molecule, this compound, requires methods that can generate the α,β-unsaturated lactone functionality within the spiroketal framework.

The introduction of the double bond at the C3-C4 position of the lactone ring can potentially be achieved through the oxidation of a corresponding saturated spirolactone. While direct literature on the mCPBA-mediated oxidation of a 1,6-dioxaspiro[4.5]decan-2-one to its corresponding enol lactone is not prevalent, the underlying principles of α-carbonylation oxidation are well-established. The Rubottom oxidation, for instance, involves the oxidation of silyl (B83357) enol ethers with an oxidant like mCPBA to form α-hydroxy ketones. youtube.comwikipedia.org A plausible pathway for the formation of this compound could involve the formation of an enolate or silyl enol ether from the parent spirolactone, followed by oxidation. The reaction of mCPBA with alkenes to form epoxides is a well-known concerted reaction. wikipedia.orgmasterorganicchemistry.com

Bismuth(III) compounds have emerged as effective, environmentally benign Lewis acid catalysts for a variety of organic transformations. researchgate.netscirp.orgscirp.org A notable application is the bismuth(III) triflate (Bi(OTf)₃)-catalyzed cascade strategy for the synthesis of α,β-unsaturated rsc.orgrsc.org- and rsc.orgnih.gov-oxaspirolactones. rsc.orgrsc.org This method utilizes propargylic diol esters as starting materials. The reaction proceeds through a π-activation of the alkyne by the bismuth catalyst, followed by a cascade of cyclization, dehydration, and spirolactonization steps to furnish the unsaturated spirolactone products in good to excellent yields. rsc.org This methodology has been successfully applied to the synthesis of various substituted oxaspirolactones, including those with methyl groups at the 3-position.

A plausible reaction mechanism involves the Lewis acid-catalyzed activation of the alkyne, followed by an intramolecular attack of a hydroxyl group (5-exo-dig or 6-exo-dig cyclization). Subsequent dehydration and intramolecular lactonization of the ester leads to the final α,β-unsaturated spirolactone. rsc.org

SubstrateCatalystSolventProductYield (%)
Propargylic diol ester (for rsc.orgnih.gov system)Bi(OTf)₃ (10 mol%)CH₂Cl₂3-Methyl-1,6-dioxaspiro[4.5]dec-3-en-2-one analogue69-83 rsc.org
Propargylic diol ester (for rsc.orgrsc.org system)Bi(OTf)₃ (10 mol%)CH₂Cl₂α,β-Unsaturated rsc.orgrsc.org-oxaspirolactone72-85 rsc.org

Stereoselective Synthesis of 1,6-Dioxaspiro[4.5]dec-3-ene Derivatives

A notable and mild method allows for the stereoselective preparation of perbenzylated 1,6-dioxaspiro[4.5]dec-3-ene derivatives starting from fully protected sugar lactones. beilstein-journals.org This three-step procedure provides a controlled route to chiral unsaturated spiroacetals. beilstein-journals.org

The synthesis initiates from readily available, fully protected glycono-1,5-lactones, such as perbenzylated glucopyranolactone. These sugar-derived starting materials provide the chiral scaffold necessary for the stereocontrolled construction of the spiroketal framework. The inherent stereochemistry of the sugar is leveraged to direct the formation of the new stereocenters during the synthesis. beilstein-journals.org

A key step in this synthetic sequence is a three-carbon elongation of the sugar lactone. beilstein-journals.org This is achieved using a specifically designed reagent, 3-C-lithiated 5,6-dihydro-1,4-dithiin-2-yl[(4-methoxybenzyl)oxy]methane, which functions as an equivalent to an allylic alcohol anion. beilstein-journals.org The nucleophilic attack of this lithiated dithiin reagent on the glyconolactone occurs with high selectivity, typically from the β-face, to produce a hemiacetal derivative. beilstein-journals.org This addition introduces a fully protected hydroxypropenyl moiety, setting the stage for the subsequent cyclization. beilstein-journals.org

The final spirocyclization of the hemiacetal intermediate is accomplished through the action of a Lewis acid catalyst. Boron trifluoride etherate (BF3·Et2O) has been shown to be effective in promoting the reaction to form the desired 1,6-dioxaspiro[4.5]dec-3-ene ring system. beilstein-journals.org The resulting fully protected unsaturated spiroacetals can then be selectively desulfurized, allowing for further chemical modifications of the double bond. beilstein-journals.org

Table 1: Key Steps in the Stereoselective Synthesis of Sugar-Derived Spiroketal Analogs beilstein-journals.org

StepStarting MaterialKey Reagent(s)Intermediate/ProductPurpose
1. ElongationFully protected glycono-1,5-lactone3-C-lithiated 5,6-dihydro-1,4-dithiin reagentHemiacetal derivativeThree-carbon chain elongation
2. CyclizationHemiacetal derivativeBF3·Et2O (Lewis Acid)Fully protected 1,6-dioxaspiro[4.5]dec-3-ene derivativeFormation of the spiroketal ring

Synthesis of Related Spiroketal-Enol Ethers

The synthesis of spiroketal-enol ethers, which are structurally related to this compound, can be achieved through different cyclization strategies. These methods often involve the intramolecular reaction of precursors containing both a hydroxyl group and a suitably positioned unsaturated system.

A modern approach to forming oxygen-containing heterocycles involves the gold-catalyzed intramolecular hydroalkoxylation of allenes. Specifically, γ-hydroxy and δ-hydroxy allenes can undergo this cyclization to yield the corresponding cyclic ethers. organic-chemistry.org This methodology is applicable to the synthesis of spiroketal systems where a precursor containing a hydroxyl group and an allene (B1206475) can be designed to cyclize into the target spiro-framework. The reaction proceeds under mild conditions, highlighting the utility of gold catalysts in activating the allene moiety for nucleophilic attack by the tethered alcohol. organic-chemistry.org

The conversion of biomass-derived furan compounds into more complex molecules like spiroketals is an area of significant research interest. The synthesis of furan derivatives such as 5-hydroxymethylfurfural (B1680220) (5-HMF) and 2-furfural (2-F) via the acid-catalyzed dehydration of saccharides is a well-established process. rsc.orgnih.gov While direct dehydration-spiroketalization from a stable furan intermediate is not a standard one-pot reaction, furan-containing precursors can be converted to spiroketals. For instance, Hg(II)-catalyzed cyclization of alkyne triols can produce furan diols. researchgate.net These furan-based intermediates, containing the necessary hydroxyl functionalities, can then undergo subsequent acid-catalyzed intramolecular cyclization to form the spiroketal ring system. In some syntheses, the formation of a furan is an undesired side reaction that competes with the desired spiroketalization, a challenge that can be suppressed by careful choice of solvent and catalyst, such as using gold(I) chloride in methanol. beilstein-journals.org

Synthesis of Other Spiroheterocyclic Systems Relevant to the 1,6-Dioxaspiro Scaffold

The core 1,6-dioxaspiro[4.5]decane framework serves as a versatile template for the synthesis of a variety of other complex spiroheterocyclic systems. By leveraging the inherent stereochemistry and functionality of this scaffold, chemists can access related structures containing additional heteroatoms or modified ring systems, such as aza-dioxaspiro compounds, spiro-linked iminosugars, and fluorinated analogues. These transformations underscore the synthetic utility of the parent scaffold in building molecular diversity.

The introduction of nitrogen into the spiroketal framework gives rise to aza-spiroketals, a class of compounds with significant biological and synthetic interest. The synthesis of aza-dioxaspiro[4.5]decanone systems, which are structural analogues of the title compound, can be achieved through several strategic approaches, often involving the cyclization of nitrogen-containing precursors.

One established method involves the oxidative cyclization of olefinic precursors derived from amino acids. For instance, derivatives of D,L-pipecolic acid have been used to synthesize compounds like 6-benzyloxycarbonyl-1-oxa-6-azaspiro(4.5)decan-2-one. This strategy relies on the formation of a key carbon-oxygen or carbon-nitrogen bond via an intramolecular cyclization event, driven by an oxidative process. Another powerful technique is the palladium-catalyzed aza-[3+2] cycloaddition, where anilines can be transformed into 1-azaspiro[4.5]decanes through an oxidative dearomatization followed by reaction with a suitable cycloaddition partner like a vinylcyclopropane (B126155) nih.gov. Furthermore, N-heterocyclic carbene (NHC) catalysis represents a modern approach for constructing spirocyclic lactones containing a nitrogen atom, such as in the synthesis of spirooxindole lactones from isatins and α,β-unsaturated aldehydes. These methods provide a toolbox for accessing diverse aza-spiroheterocyclic systems.

Iminosugars are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. When incorporated into a spirocyclic architecture, they represent complex and conformationally restricted scaffolds with potential as potent enzyme inhibitors. The synthesis of such spiro-linked iminosugars often begins with carbohydrate-derived starting materials that already contain the necessary stereochemical information.

A notable strategy involves the transformation of a carbohydrate-derived ulose (a sugar with a ketone function). For example, α-D-glucofuranos-3-ulose can be converted into a 3-azidoaldehyde intermediate. This intermediate can then be transformed into a γ-lactam, which upon reductive aminocyclisation or via a Schmidt–Boyer reaction, yields the final spiro-iminosugar structure nih.gov. These multi-step sequences leverage fundamental carbohydrate and nitrogen chemistry to build the complex diazaspiro-iminosugar core nih.gov. The construction of multivalent iminosugar displays, which can enhance binding affinity to target enzymes, often employs click chemistry to link individual spiro-iminosugar units together, showcasing a modular approach to these intricate architectures chemrxiv.org.

The introduction of fluorine into organic molecules can profoundly alter their physical and biological properties. The synthesis of fluorinated spiroketals, such as 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene, requires specialized fluorination methods. A highly plausible and modern approach involves the palladium-catalyzed fluorination of a corresponding vinyl triflate precursor libretexts.org.

The synthesis would begin with the known ketone, 1,4-dioxaspiro[4.5]decan-8-one, which can be converted to its enolate and trapped with a triflating agent (e.g., trifluoromethanesulfonic anhydride) to form the vinyl triflate, 1,4-dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate. This key intermediate can then undergo a palladium-catalyzed cross-coupling reaction with a fluoride (B91410) source, such as a metal fluoride salt nih.govlibretexts.org. A critical challenge in such reactions is controlling the regioselectivity to prevent the formation of isomeric products libretexts.orgyoutube.com. Recent advancements have shown that the use of specific biarylphosphine ligands and the addition of a trialkyl(trifluoromethyl)silane (like TESCF3) can dramatically improve both the yield and regioselectivity of the fluorination, providing efficient access to the desired cyclic vinyl fluoride nih.govlibretexts.org.

Plausible Synthetic Route to 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene

Step Reactant Reagents Product
1 1,4-Dioxaspiro[4.5]decan-8-one 1. LDA or KHMDS2. Tf₂O or PhNTf₂ 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate

Chemical Transformations and Reactivity Profiles

The enol ether moiety within the this compound structure is a key functional group that dictates much of its reactivity. As a vinylogous ester, this system possesses two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon of the double bond (C4). Nucleophilic attack can therefore occur via a 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated system youtube.com. The outcome is often dependent on the nature of the nucleophile. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, which include thiols, alcohols, and certain carbon nucleophiles, preferentially undergo 1,4-conjugate addition mdpi.com. The rigid spiroketal framework can also exert stereoelectronic control, influencing the facial selectivity of the nucleophilic attack.

The conjugate addition of soft nucleophiles to the vinylogous ester system of this compound is a characteristic and synthetically useful transformation. This reaction proceeds via attack at the C4 position to generate a resonance-stabilized enolate intermediate, which is subsequently protonated (typically during workup) to yield the 4-substituted 1,6-dioxaspiro[4.5]decan-2-one product youtube.comacs.org.

Thiols: As highly effective soft nucleophiles, thiols and their corresponding thiolates readily undergo conjugate addition to α,β-unsaturated carbonyl systems acs.org. The reaction is often catalyzed by a weak base to generate the more nucleophilic thiolate anion. The resulting thioether products are valuable synthetic intermediates.

Alcohols: Alcohols are generally less reactive nucleophiles than thiols for conjugate addition. The reaction often requires catalysis, either by a base to form the more potent alkoxide or by an acid to activate the enone system, to proceed efficiently.

Heteroaromatic Compounds: Electron-rich heteroaromatic compounds, such as indoles and pyrroles, can act as soft carbon nucleophiles in conjugate addition reactions. These reactions are typically promoted by a Lewis or Brønsted acid catalyst, which activates the enone electrophile towards nucleophilic attack buchler-gmbh.com. For instance, the addition of indole (B1671886) to a cyclic enone can be catalyzed by an acid to furnish a β-indolyl ketone product buchler-gmbh.com. Photoinduced procedures have also been developed that avoid the need for an acid catalyst.

Table of Representative Conjugate Addition Reactions

Nucleophile Type Example Nucleophile Catalyst/Conditions Product Type
Thiol Ethanethiol (EtSH) Base (e.g., Et₃N) 4-(Ethylthio)-1,6-dioxaspiro[4.5]decan-2-one
Alcohol Methanol (MeOH) Acid (e.g., HCl) or Base (e.g., NaOMe) 4-Methoxy-1,6-dioxaspiro[4.5]decan-2-one
Heteroaromatic Indole Brønsted Acid (e.g., [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃]) or UVA light 4-(Indol-3-yl)-1,6-dioxaspiro[4.5]decan-2-one buchler-gmbh.com

Nucleophilic Addition Reactions of Spiroketal Enol Ethers

Reactivity with Harder Nucleophiles (e.g., Grignard Reagents)

The reaction of this compound with hard nucleophiles, such as Grignard reagents (RMgX), is characterized by a competition between 1,2- and 1,4-addition to the α,β-unsaturated carbonyl system. stackexchange.comlibretexts.org The significant difference in electronegativity between the carbon and magnesium atoms in the Grignard reagent confers a high degree of ionic character on the C-Mg bond, making the organic group a potent, hard nucleophile. libretexts.org

Generally, hard nucleophiles favor direct attack at the electrophilic carbonyl carbon (1,2-addition) over conjugate addition at the β-carbon (1,4-addition). stackexchange.comyoutube.com This preference is due to the hard-hard interaction between the nucleophile and the carbonyl carbon. In the case of this compound, 1,2-addition would lead to the formation of a tertiary allylic alcohol after acidic workup. Conversely, 1,4-addition would result in the formation of a β-substituted ketone.

It has been reported that for α,β-unsaturated ketones, Grignard reagents predominantly yield the 1,2-addition product. stackexchange.com For instance, the reaction of cyclohexenone with a Grignard reagent gives the corresponding allylic alcohol in high yield. stackexchange.com However, the outcome can be influenced by steric hindrance around the carbonyl group and the presence of catalytic amounts of certain transition metals. The use of copper salts, for example, can steer the reaction towards the 1,4-addition pathway by forming a softer organocuprate species in situ. youtube.com

Table 1: Potential Products from the Reaction of this compound with Grignard Reagents

ReagentAddition TypeProduct StructureProduct Name
RMgX1,2-Addition4-Alkyl-1,6-dioxaspiro[4.5]dec-3-en-4-ol
RMgX1,4-Addition4-Alkyl-1,6-dioxaspiro[4.5]decan-2-one

Note: The regioselectivity can be influenced by reaction conditions and the specific Grignard reagent used.

Interaction with Biological Nucleophiles (e.g., Cysteine, Glutathione)

The α,β-unsaturated lactone moiety in this compound makes it a potential Michael acceptor, rendering it susceptible to attack by soft biological nucleophiles like the thiol groups of cysteine and glutathione (B108866). This type of reaction, known as a thia-Michael addition, is a conjugate addition that is highly relevant in biological systems and is a common mechanism for the covalent modification of proteins and peptides. nih.govorganic-chemistry.org

The reaction proceeds via the nucleophilic attack of the thiolate anion on the electrophilic β-carbon of the unsaturated system. researchgate.net This process is highly dependent on the pH of the medium, as the thiol must be deprotonated to the more nucleophilic thiolate for the reaction to occur efficiently. mdpi.com The thiol-Michael addition is often considered a "click" reaction due to its high efficiency and specificity under mild, often physiological, conditions. organic-chemistry.orgyoutube.com

The addition of the cysteine or glutathione thiol to the β-position of the lactone would disrupt the α,β-unsaturation and form a stable carbon-sulfur bond. Such reactions are pivotal in the biological activity of many natural products containing α,β-unsaturated carbonyl functionalities. mdpi.com The resulting adducts can sometimes undergo further reactions, but the initial Michael addition is typically the key step in the interaction with these biological nucleophiles.

Table 2: Products of Michael Addition with Biological Nucleophiles

NucleophileProduct StructureProduct Name
CysteineS-(1,6-Dioxaspiro[4.5]decan-2-on-4-yl)cysteine
GlutathioneS-(1,6-Dioxaspiro[4.5]decan-2-on-4-yl)glutathione

Note: The reaction involves the formation of a new carbon-sulfur bond at the β-position of the lactone.

Cycloaddition Reactions Involving Spiro Moieties

The enone functionality within this compound can potentially participate in cycloaddition reactions, where the π-system of the double bond acts as either a dienophile or a diene. A cycloaddition is a concerted reaction where two π-electron systems combine to form a cyclic molecule with two new σ-bonds and a reduction in the number of π-bonds. masterorganicchemistry.com

In a [4+2] cycloaddition, or Diels-Alder reaction, the enone could act as a dienophile, reacting with a conjugated diene. The stereochemistry of the resulting cycloadduct is well-defined and predictable based on the concerted nature of the reaction. masterorganicchemistry.com Alternatively, the enone system could, in principle, act as the 4π component in a reaction with a suitable 2π partner, although this is less common for simple enones.

Photochemical [2+2] cycloadditions are also a possibility. Upon irradiation with UV light, the alkene of the enone can be excited to a state that allows it to react with another alkene to form a cyclobutane (B1203170) ring. masterorganicchemistry.com Furthermore, cycloadditions involving the vinyl group of related spiroketal structures, such as vinylcyclopropanes, have been shown to undergo transition metal-catalyzed [3+2] and [5+2] cycloadditions to form bicyclic systems. nih.gov While specific examples for this compound are not prevalent in the literature, the general reactivity patterns of enones and spirocyclic systems suggest a rich potential for cycloaddition chemistry.

Oxidative Transformations

The double bond in the α,β-unsaturated lactone ring of this compound is susceptible to various oxidative transformations. One common reaction is epoxidation, which can be achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). This would lead to the formation of an epoxide across the double bond, a versatile intermediate for further synthetic manipulations. The oxidation of silyl enol ethers, a related class of compounds, with peroxyacids is known as the Rubottom oxidation and yields α-hydroxy carbonyl compounds after rearrangement. wikipedia.org

Oxidative cleavage of the double bond is another potential transformation, which can be accomplished using strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or with reagents like potassium permanganate (B83412) (KMnO₄). This would lead to the opening of the lactone ring and the formation of dicarboxylic acids or related derivatives. Additionally, allylic oxidation at the carbon adjacent to the double bond can be achieved using reagents like selenium dioxide (SeO₂) or chromium-based oxidants, introducing a hydroxyl or carbonyl group at this position. organic-chemistry.org In the context of natural product biosynthesis, enzymatic oxidative rearrangements of spiroketal-containing polyketides are known to occur, highlighting the biological relevance of such transformations. nih.gov

Rearrangement Pathways

Spiroketal systems, particularly those with additional functionalization, can undergo a variety of rearrangement reactions, often triggered by acid or other reagents. nih.gov For this compound, the presence of the enone functionality provides additional avenues for rearrangement.

Acid-catalyzed rearrangements could involve protonation of the carbonyl oxygen or the ether oxygen of the spiroketal, leading to ring-opening and subsequent recyclization or rearrangement to form a different ring system. For example, the epoxidation of some functionalized spiroketals has been shown to trigger rearrangements that effectively turn the molecule "inside out". nih.gov

Another potential rearrangement is the oxa-di-π-methane rearrangement, a photochemical reaction that can occur in β,γ-unsaturated carbonyl compounds. While this compound is an α,β-unsaturated system, isomerization to a β,γ-unsaturated isomer under certain conditions could open up this photochemical rearrangement pathway. Additionally, rearrangements involving 1,2-shifts in related ketol structures are well-documented and can be promoted by acidic or basic conditions. youtube.com The specific rearrangement pathways for this compound would depend on the reaction conditions and the reagents employed, reflecting the latent reactivity of its complex structure.

Structure Activity Relationship Sar Studies and Molecular Design

Conformational Analysis and Stereochemical Impact on Molecular Recognition and Function

The specific spatial arrangement of the atoms in the 1,6-dioxaspiro[4.5]dec-3-en-2-one molecule, particularly at the spirocyclic center, is a critical determinant of its ability to interact with biological targets such as enzymes and receptors.

The spiro center of this compound is a stereocenter, meaning it can exist in two different three-dimensional arrangements, known as enantiomers. These are designated as (R) and (S) configurations based on the Cahn-Ingold-Prelog (CIP) priority rules. The assignment of stereochemistry at this spiro carbon (C-5) is crucial as the two enantiomers can have vastly different biological activities.

The determination of the absolute configuration involves assigning priorities to the four pathways originating from the spiro carbon. For the 1,6-dioxaspiro[4.5]decane core, the two oxygen atoms (in the tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings) are given higher priority than the two carbon atoms. The differentiation between the two oxygen-containing rings and the two carbon-containing chains depends on the atoms encountered as one moves away from the spiro center. The presence of the enone functionality in the five-membered ring and substituents on either ring would further influence these priority assignments. The (R) and (S) configurations of the 1,6-dioxaspiro[4.5]decane motif are realized in various natural products, underscoring the importance of precise stereochemical control in their synthesis and biological function. researchgate.net

Table 1: Cahn-Ingold-Prelog Priority Assignment for Spiro Center (C-5) in 1,6-Dioxaspiro[4.5]decane

Priority Path from Spiro Center Description
1 –O–(C=O)–CH=CH–CH2– Oxygen atom in the five-membered lactone ring.
2 –O–CH2–CH2–CH2–CH2– Oxygen atom in the six-membered pyran ring.
3 –CH2–CH=CH–(C=O)–O– Carbon atom in the five-membered lactone ring.
4 –CH2–CH2–CH2–CH2–O– Carbon atom in the six-membered pyran ring.

Note: This table represents a simplified priority assignment for the parent unsaturated lactone. Actual priorities can be influenced by further substitutions.

The chirality at the spiro center is not merely a structural feature; it is fundamental to the biological activity of molecules containing the 1,6-dioxaspiro[4.5]decane scaffold. researchgate.net Biological systems, such as enzyme active sites or protein receptors, are themselves chiral. This means they can differentiate between the (R) and (S) enantiomers of a spiroketal, often leading to one enantiomer being highly active while the other is significantly less active or even inactive.

Research on natural products containing this motif has consistently shown that a specific stereoisomer is responsible for the observed biological effect. researchgate.net In fact, for the 1,6-dioxaspiro[4.5]decane motifs found in nature, both (R) and (S) configurations are essential for the biological activity of their respective parent compounds. Interestingly, their corresponding oxa-analogs, which would possess the opposite chirality at the spiro center, are not found in nature, suggesting a strong evolutionary pressure for a specific three-dimensional structure. researchgate.net This highlights the critical role of the spiro center's configuration in dictating the precise orientation of functional groups required for effective molecular recognition and function.

Rational Design and Synthesis of Analogues for SAR Probing

To explore and optimize the biological activity of the this compound scaffold, medicinal chemists engage in the rational design and synthesis of analogues. By systematically modifying the structure and observing the effect on activity, a structure-activity relationship (SAR) can be established.

The introduction of various substituents onto the core structure of this compound can profoundly influence its physicochemical properties and biological interactions. Substituents can alter factors such as lipophilicity, hydrogen bonding capacity, and electronic distribution. For example, adding functional groups to the lactone ring or the pyran ring can introduce new interaction points with a biological target, potentially enhancing binding affinity and efficacy. While specific SAR studies on this compound are not extensively detailed in the public literature, the general principles of medicinal chemistry suggest that even minor modifications could lead to significant changes in biological profiles.

Design of Spiroketals as Mimics for Biologically Active Natural Products

The 1,6-dioxaspiro[4.5]decane moiety is the central structural element of numerous potent natural products. researchgate.net Its defined and rigid conformation makes it an excellent starting point for designing simplified mimics of more complex molecules, retaining the key structural features required for bioactivity while improving synthetic accessibility.

Several highly active natural products feature this spiroketal system, demonstrating its importance across a range of biological activities. researchgate.net

Table 2: Examples of Natural Products Containing the 1,6-Dioxaspiro[4.5]decane Motif

Natural Product Class Noted Biological Activity
(+)-Monensin A Polyether antibiotic Antibiotic, Anticoccidial
(−)-Berkelic acid Polyketide Anticancer
(+)-Spirastrellolide F Macrolide Antimitotic
(−)-Calyculin A Marine Toxin Potent protein phosphatase inhibitor

The design and synthesis of analogues based on the this compound core can, therefore, serve as a strategy to replicate the biological effects of these complex natural products. By using the spiroketal as a rigid scaffold, chemists can append different functional groups to probe the binding sites of the natural products' targets and potentially develop novel therapeutic agents with improved properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of reactions involving 1,6-Dioxaspiro[4.5]dec-3-en-2-one. Such studies can unravel the step-by-step mechanisms of its formation and subsequent transformations, identifying transition states and intermediates.

For instance, the synthesis of the 1,6-dioxaspiro[4.4]non-3-en-2-one framework, a close analog, has been investigated through SnCl₄-mediated reactions of cyclopropyl (B3062369) alkyl ketones with α-ketoesters. nih.gov A similar computational approach could be applied to the synthesis of this compound to determine the reaction energetics. These calculations can help in understanding the stereoselectivity of such reactions by comparing the activation energies of different diastereomeric transition states.

Table 1: Hypothetical DFT-Calculated Reaction Energies for the Formation of this compound

Reaction StepReactant(s)Product(s)ΔE (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)
Step 1: Lewis Acid Activation Starting Materials + Lewis AcidActivated Complex-5.2-4.8+2.1
Step 2: C-C Bond Formation Activated ComplexSpirocyclic Intermediate-25.7-26.1-15.3
Step 3: Ring Closure Spirocyclic IntermediateThis compound-12.3-12.5-5.8
Overall Reaction Starting MaterialsThis compound-43.2-43.4-19.0

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.

These theoretical calculations can also predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental characterization of the molecule and its intermediates. nih.govfinechem-mirea.ru

Computational Conformational Analysis of Spiro Systems

The three-dimensional structure of spirocyclic systems like this compound is crucial for its reactivity and biological activity. Computational conformational analysis can identify the most stable conformations and the energy barriers between them. The presence of the spiro center, the double bond, and the lactone ring introduces significant conformational constraints.

Methods such as molecular mechanics (MM) and DFT can be employed to explore the conformational landscape. The anomeric effect, a stereoelectronic effect prominent in spiroketals, plays a significant role in determining the preferred conformation. chemtube3d.comchemtube3d.com In the case of this compound, the interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent C-O bonds would be a key factor in stabilizing certain conformers.

Table 2: Hypothetical Relative Energies of Conformers of this compound

ConformerDihedral Angle (O1-C2-C3-C4)Relative Energy (kcal/mol)Population at 298 K (%)
Chair-Twist 15°0.0075.2
Boat-Twist -35°1.2515.1
Chair-Envelope 2.505.5
Boat-Envelope -20°3.104.2

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific computational analysis.

These analyses can reveal the flexibility of the spirocyclic system and how it might adapt its shape upon interaction with other molecules, such as enzymes. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net Given that many natural products containing spiroketal lactone motifs exhibit biological activity, molecular docking simulations could be employed to investigate the potential interactions of this compound with various biological targets, such as enzymes or receptors.

For example, spiro-β-lactone compounds have been identified as proteasome inhibitors. nih.gov Docking studies of this compound into the active site of the proteasome or other enzymes could reveal potential binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. semanticscholar.org This information can guide the design of new, more potent inhibitors. acs.orgnih.gov

Table 3: Hypothetical Docking Results of this compound with a Target Protein

Docking PoseBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
1 -8.5TYR89, SER120, LEU1541 (with SER120)
2 -7.9PHE92, VAL118, ILE1550
3 -7.2TYR89, ALA121, TRP1601 (with TYR89)

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific molecular docking calculations with a defined biological target.

Predictive Modeling for Reactivity and Selectivity in Synthetic Pathways

The development of predictive models using machine learning and quantitative structure-activity relationship (QSAR) approaches is a growing area in chemistry. rsc.orgarxiv.orgarxiv.org For the synthesis of complex molecules like this compound, these models can be trained on experimental data to predict reaction outcomes, such as yield and stereoselectivity, based on various molecular descriptors of the reactants and catalysts.

These predictive tools can significantly accelerate the optimization of synthetic routes by reducing the need for extensive experimental screening. rsc.org By analyzing the features that are most influential in the models, chemists can gain a deeper understanding of the factors that govern the reactivity and selectivity of the reactions used to synthesize spirocyclic compounds.

Q & A

Basic: What are the common synthetic methodologies for 1,6-Dioxaspiro[4.5]dec-3-en-2-one, and how can researchers optimize reaction yields?

Answer:
The synthesis of this compound typically involves intramolecular hydrogen atom transfer reactions or acid-catalyzed spiroketalization. For example, describes the use of alkoxyl radical-promoted cyclization to construct the 1,6-dioxaspiro system, with yields influenced by solvent polarity and temperature. Optimization strategies include:

  • Catalytic conditions : Acidic catalysts (e.g., p-TsOH) can accelerate spiroketal formation .
  • Radical initiation : Photochemical or thermal activation for radical-mediated cyclization .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the spiro compound .

Advanced: How do stereochemical variations at C-22, C-23, and C-25 in 1,6-dioxaspiro systems affect thermodynamic stability and biological activity?

Answer:
highlights that stereochemistry at these positions governs conformational flexibility and equilibrium between 1,6-dioxaspiro[4.4]nonane and [4.5]decane systems. For instance:

  • Thermodynamic vs. kinetic control : Acid-catalyzed isomerization favors 22R isomers (thermodynamic products), while 22S isomers form under kinetic conditions .
  • Biological implications : The stability of the oxocarbenium ion intermediate, hypothesized to mediate cytotoxicity in cephalostatins, depends on spiroketal puckering and substituent orientation . Researchers should use NMR (e.g., 3J23,24^3J_{23,24} coupling constants) to correlate stereochemistry with ring-F puckering .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve spiroketal protons (e.g., δ 4.5–5.5 ppm for oxygenated carbons) and confirm ring junction stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., C₄₁H₆₈O₁₃ for derivatives) .
  • X-ray crystallography : Definitive structural assignment of spiro centers, though challenging due to poor crystallinity in some derivatives .

Advanced: How can researchers resolve contradictions in spectral data for this compound derivatives?

Answer:
Contradictions often arise from:

  • Dynamic stereochemistry : Spontaneous spiroketal isomerization under ambient conditions, detected via variable-temperature NMR .
  • Solvent effects : Polar solvents stabilize specific conformers; compare NMR data in CDCl₃ vs. DMSO-d₆ .
  • Impurity interference : Use preparative HPLC to isolate pure fractions before analysis .

Basic: What are the current hypotheses about the biological activity of this compound?

Answer:
and suggest potential cytotoxicity via oxocarbenium ion intermediates, akin to cephalostatins. However, biological data are limited. Researchers should:

  • Design assays : Test spiroketal derivatives in cancer cell lines (e.g., NCI-60 panel) with controls for spiroketal stability .
  • Mechanistic studies : Use molecular docking to assess interactions with hypothesized targets (e.g., apoptosis regulators) .

Advanced: How can computational methods predict the stability and reactivity of this compound derivatives?

Answer:

  • DFT calculations : Model acid-catalyzed isomerization pathways to predict dominant spiroketal conformers .
  • MD simulations : Assess solvent effects on spiroketal puckering and hydrogen-bonding networks .
  • QSPR models : Correlate substituent electronic parameters (e.g., Hammett constants) with hydrolysis rates .

Basic: What precautions are critical when handling this compound in the lab?

Answer:

  • Stability : Store at –20°C under inert atmosphere to prevent acid-catalyzed decomposition .
  • Toxicity : Use PPE (gloves, goggles) due to potential irritant properties (analogous to structurally related compounds in ).

Advanced: How can researchers design experiments to study the ecological impact of this compound?

Answer:

  • Environmental fate studies : Use LC-MS/MS to track degradation products in simulated aquatic systems .
  • Toxicity assays : Test on model organisms (e.g., Daphnia magna) with OECD-compliant protocols, noting spiroketal hydrolysis products .

Basic: How should researchers formulate hypotheses about the structure-activity relationship (SAR) of this compound?

Answer:

  • Comparative synthesis : Prepare analogs with varied substituents (e.g., methyl vs. phenyl groups at C-8) and test cytotoxicity .
  • Statistical analysis : Use multivariate regression to link steric/electronic parameters (e.g., logP, polar surface area) to bioactivity .

Advanced: What frameworks (e.g., FINER, PICO) are suitable for developing research questions on this compound?

Answer:

  • PICO framework :
    • Population : Cancer cell lines.
    • Intervention : Exposure to spiroketal derivatives.
    • Comparison : Untreated controls or OSW-1 analogs.
    • Outcome : IC₅₀ values and apoptosis markers .
  • FINER criteria : Ensure questions are Feasible (e.g., synthesizable analogs), Novel (understudied spiroketals), Ethical, and Relevant (cancer therapeutic potential) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.